molecular formula C9H5BrN2O2 B584663 6-Bromoquinoxaline-2-carboxylic Acid CAS No. 103596-11-8

6-Bromoquinoxaline-2-carboxylic Acid

Cat. No.: B584663
CAS No.: 103596-11-8
M. Wt: 253.055
InChI Key: NAQBDSYRCUORBT-UHFFFAOYSA-N
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Description

6-Bromoquinoxaline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoxaline family. It is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 2nd position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoxaline-2-carboxylic acid typically involves the bromination of quinoxaline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of brominating agent and solvent can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoxaline-2,3-dicarboxylic acid or reduction to yield 6-aminoquinoxaline-2-carboxylic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: 6-Substituted quinoxaline-2-carboxylic acids.

    Oxidation Products: Quinoxaline-2,3-dicarboxylic acid.

    Reduction Products: 6-Aminoquinoxaline-2-carboxylic acid.

    Coupling Products: Biaryl derivatives.

Comparison with Similar Compounds

Uniqueness: 6-Bromoquinoxaline-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions.

Properties

IUPAC Name

6-bromoquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQBDSYRCUORBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709034
Record name 6-Bromoquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103596-11-8
Record name 6-Bromoquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 6-bromoquinoxaline-2-carboxylic acid affect echinomycin production in Streptomyces echinatus?

A: The research demonstrates that this compound significantly interferes with echinomycin biosynthesis in Streptomyces echinatus. When protoplast suspensions of the bacteria were incubated with radiolabeled tryptophan (DL-[benzene ring-U-14C]tryptophan) and exposed to this compound, there was a marked reduction in the incorporation of the radiolabel into echinomycin. [] This suggests that the compound disrupts the normal utilization of tryptophan, a key precursor, in the echinomycin biosynthetic pathway.

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